molecular formula C14H22ClNO2 B13746886 4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride

Katalognummer: B13746886
Molekulargewicht: 271.78 g/mol
InChI-Schlüssel: WQULMGIEUOKISC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(piperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.

    Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Piperidinylethoxy)benzaldehyde
  • 4-(2-Piperidinylethoxy)benzoic acid
  • 4-(2-Piperidinylethoxy)benzyl chloride

Uniqueness

4-(2-Piperidinylethoxy)benzyl alcohol hydrochloride is unique due to its specific structure, which combines a piperidine ring with a benzyl alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H22ClNO2

Molekulargewicht

271.78 g/mol

IUPAC-Name

[4-(2-piperidin-1-ylethoxy)phenyl]methanol;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15;/h4-7,16H,1-3,8-12H2;1H

InChI-Schlüssel

WQULMGIEUOKISC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.